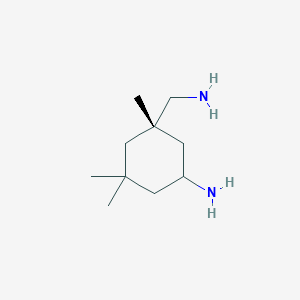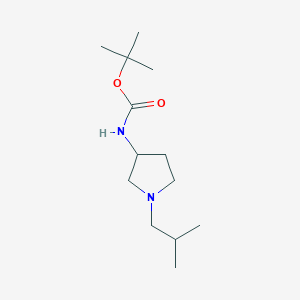
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituents
Preparation Methods
The synthesis of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (DCE), can influence the formation of different cycloaddition products . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structural features make it a potential candidate for drug development and therapeutic applications. Additionally, its trifluoromethyl groups enhance its stability and bioavailability, making it suitable for use in pharmaceuticals. In the industrial sector, this compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s diisopropylamino groups can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. These interactions can influence cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features Similar compounds include those with cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituentsFor example, compounds like bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines share some structural similarities but differ in their reactivity and applications .
Properties
Molecular Formula |
C27H36F6N4O2 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
3-[[2,3-bis[di(propan-2-yl)amino]cyclopropyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C27H36F6N4O2/c1-12(2)36(13(3)4)22-21(23(22)37(14(5)6)15(7)8)35-20-19(24(38)25(20)39)34-18-10-16(26(28,29)30)9-17(11-18)27(31,32)33/h9-15,21-23,34-35H,1-8H3 |
InChI Key |
BMGKCVZEPCRSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1C(C1N(C(C)C)C(C)C)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


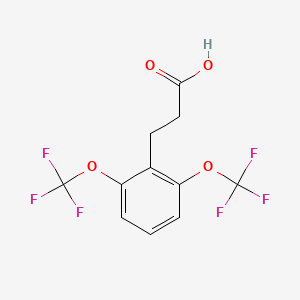
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
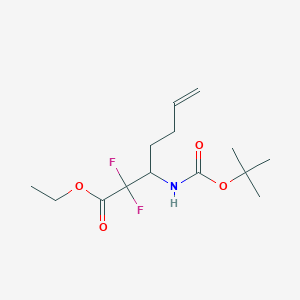
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
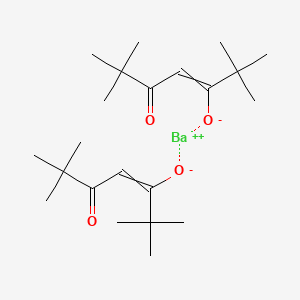
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide](/img/structure/B14784636.png)
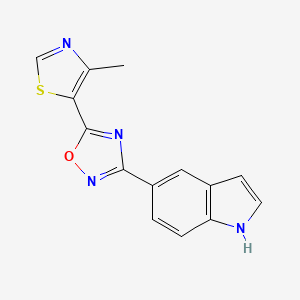
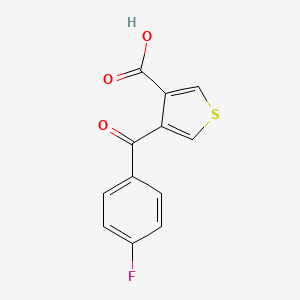
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
![1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
